molecular formula C17H19O2P B14454986 1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one CAS No. 70393-73-6

1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one

Cat. No.: B14454986
CAS No.: 70393-73-6
M. Wt: 286.30 g/mol
InChI Key: DXBAPQHGNIUNMX-UHFFFAOYSA-N
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Description

1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one is an organic compound that features a diphenylphosphoryl group attached to a dimethylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one can be synthesized through the reaction of diphenylphosphoryl chloride with 2,2-dimethylpropan-1-one in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions where the phosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the phosphoryl group under basic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one involves its ability to participate in phosphorylation reactions. The diphenylphosphoryl group can transfer a phosphoryl group to other molecules, thereby modifying their chemical properties. This mechanism is crucial in biochemical pathways where phosphorylation plays a regulatory role .

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphoryl azide: Used in similar phosphorylation reactions but contains an azide group.

    Diphenylphosphoryl chloride: A precursor in the synthesis of 1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one.

    Diphenylphosphine oxide: Shares the diphenylphosphoryl group but differs in its oxidation state.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other diphenylphosphoryl compounds. Its dimethylpropanone backbone provides steric hindrance, influencing its reactivity and making it suitable for specific synthetic applications .

Properties

CAS No.

70393-73-6

Molecular Formula

C17H19O2P

Molecular Weight

286.30 g/mol

IUPAC Name

1-diphenylphosphoryl-2,2-dimethylpropan-1-one

InChI

InChI=1S/C17H19O2P/c1-17(2,3)16(18)20(19,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3

InChI Key

DXBAPQHGNIUNMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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